(S)-N-((R)-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
(S)-N-(®-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamides. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The structure of this compound includes a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(®-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of pyrrolidine-2-carboxylic acid with ®-1-amino-1-oxopropane under specific reaction conditions. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-N-(®-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
(S)-N-(®-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-N-(®-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
(S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxamide: This compound has a similar pyrrolidine carboxamide structure but with a chloroacetyl group instead of an amino-oxopropan group.
Pyrrole-3-carboxamide derivatives: These compounds share the pyrrole carboxamide core but differ in their substituents and biological activities.
Uniqueness
(S)-N-(®-1-Amino-1-oxopropan-2-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
142994-27-2 |
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Molecular Formula |
C8H15N3O2 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-5(7(9)12)11-8(13)6-3-2-4-10-6/h5-6,10H,2-4H2,1H3,(H2,9,12)(H,11,13)/t5-,6+/m1/s1 |
InChI Key |
IYQUPRCVZSGJGW-RITPCOANSA-N |
Isomeric SMILES |
C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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